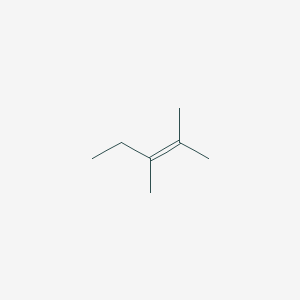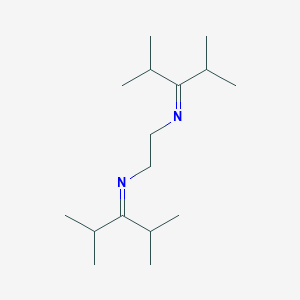
Terbium phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terbium phosphate is a rare earth metal that is widely used in scientific research applications. It is a white, odorless, and non-toxic powder that is insoluble in water. Terbium phosphate is a highly stable compound that has a wide range of applications in the fields of physics, chemistry, and biology.
Wissenschaftliche Forschungsanwendungen
Terbium phosphate has a wide range of applications in scientific research. It is used as a fluorescent probe in bioimaging and cell labeling studies. It is also used as a luminescent material in optoelectronic devices such as LEDs and lasers. Terbium phosphate is also used in the production of high-performance magnets and superconductors. It has been studied for its potential use in the treatment of cancer and other diseases.
Wirkmechanismus
Terbium phosphate exhibits luminescence properties due to the presence of terbium ions in its crystal lattice. When excited by an external energy source, such as light or heat, the terbium ions emit light at a specific wavelength. This property makes terbium phosphate an ideal material for use in fluorescence and luminescence studies.
Biochemical and Physiological Effects:
Terbium phosphate has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and safe for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using terbium phosphate in lab experiments include its stability, low toxicity, and ease of synthesis. It is also a highly sensitive material that can be used to detect and quantify small amounts of analytes. The limitations of terbium phosphate include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of terbium phosphate in scientific research. One area of interest is the development of new luminescent materials for use in optoelectronic devices. Another area of research is the use of terbium phosphate as a contrast agent in medical imaging. There is also potential for the use of terbium phosphate in the development of new cancer therapies. Further research is needed to explore these and other potential applications of terbium phosphate.
Synthesemethoden
Terbium phosphate can be synthesized by the reaction of terbium nitrate with sodium phosphate. The reaction takes place in an aqueous solution under controlled conditions of temperature and pH. The resulting product is then washed and dried to obtain pure terbium phosphate powder. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Eigenschaften
CAS-Nummer |
13863-48-4 |
|---|---|
Produktname |
Terbium phosphate |
Molekularformel |
O4PTb |
Molekulargewicht |
253.897 g/mol |
IUPAC-Name |
terbium(3+);phosphate |
InChI |
InChI=1S/H3O4P.Tb/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 |
InChI-Schlüssel |
QQCIBICIISNSAY-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Tb+3] |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[Tb+3] |
Andere CAS-Nummern |
13863-48-4 |
Synonyme |
terbium phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)



![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)

